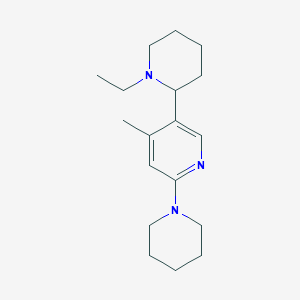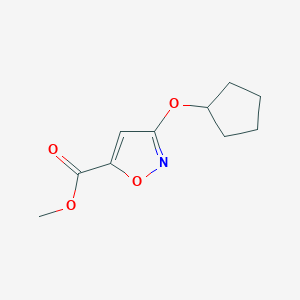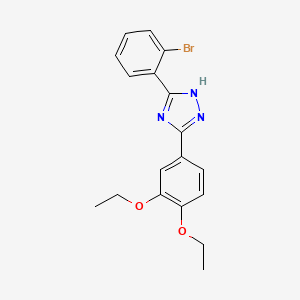
5,6-Dichloro-3-propylpyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dicloro-3-propilpirimidina-2,4(1H,3H)-diona es un compuesto orgánico sintético que pertenece a la familia de las pirimidinas. Las pirimidinas son compuestos orgánicos aromáticos heterocíclicos similares a la piridina y son conocidos por su amplia gama de aplicaciones en productos farmacéuticos, agroquímicos y ciencia de los materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5,6-Dicloro-3-propilpirimidina-2,4(1H,3H)-diona generalmente implica la cloración de un precursor de pirimidina seguida de la introducción de un grupo propilo. Los reactivos comunes utilizados en la síntesis incluyen oxicloruro de fósforo (POCl3) para la cloración y propilamina para el paso de propilación. Las condiciones de reacción a menudo requieren temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas.
Métodos de producción industrial
A escala industrial, la producción de este compuesto puede implicar reactores de flujo continuo para garantizar la calidad y el rendimiento consistentes. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar la eficiencia del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
5,6-Dicloro-3-propilpirimidina-2,4(1H,3H)-diona puede sufrir diversas reacciones químicas, que incluyen:
Reacciones de sustitución: Los átomos de cloro pueden ser sustituidos por otros nucleófilos como aminas o tioles.
Oxidación y reducción: El compuesto puede ser oxidado o reducido en condiciones específicas para formar diferentes derivados.
Hidrólisis: El compuesto puede sufrir hidrólisis en presencia de agua o ácidos / bases acuosos.
Reactivos y condiciones comunes
Sustitución: Nucleófilos como aminas, tioles y alcoholes en presencia de una base.
Oxidación: Agentes oxidantes como permanganato de potasio (KMnO4) o peróxido de hidrógeno (H2O2).
Reducción: Agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la sustitución con una amina puede producir un derivado de aminopirimidina.
Aplicaciones Científicas De Investigación
5,6-Dicloro-3-propilpirimidina-2,4(1H,3H)-diona tiene varias aplicaciones en la investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Investigado por sus posibles propiedades terapéuticas, como la actividad antiviral o anticancerígena.
Industria: Utilizado en el desarrollo de agroquímicos y materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 5,6-Dicloro-3-propilpirimidina-2,4(1H,3H)-diona implica su interacción con objetivos moleculares como enzimas o receptores. El compuesto puede inhibir o activar vías específicas, lo que lleva a sus efectos observados. Se requieren estudios detallados para dilucidar los objetivos moleculares y vías exactas involucrados.
Comparación Con Compuestos Similares
Compuestos similares
5,6-Dicloropirimidina-2,4(1H,3H)-diona: Carece del grupo propilo pero comparte el núcleo de dicloropirimidina.
3-Propilpirimidina-2,4(1H,3H)-diona: Carece de los átomos de cloro pero tiene el grupo propilo.
5-Cloro-3-propilpirimidina-2,4(1H,3H)-diona: Contiene solo un átomo de cloro.
Singularidad
5,6-Dicloro-3-propilpirimidina-2,4(1H,3H)-diona es única debido a la presencia de átomos de cloro y el grupo propilo, lo que puede influir en su reactividad y aplicaciones potenciales. La combinación de estos grupos funcionales puede conducir a propiedades químicas y biológicas distintas en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C7H8Cl2N2O2 |
|---|---|
Peso molecular |
223.05 g/mol |
Nombre IUPAC |
5,6-dichloro-3-propyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H8Cl2N2O2/c1-2-3-11-6(12)4(8)5(9)10-7(11)13/h2-3H2,1H3,(H,10,13) |
Clave InChI |
MMKVEDPUKFKHGZ-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=O)C(=C(NC1=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6-(2,4-Dimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11796249.png)


![4-(2-Chlorophenyl)-8-(methylthio)pyrimido[5,4-E]tetrazolo[1,5-A]pyrimidin-5(4H)-one](/img/structure/B11796282.png)
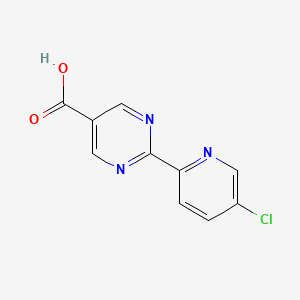
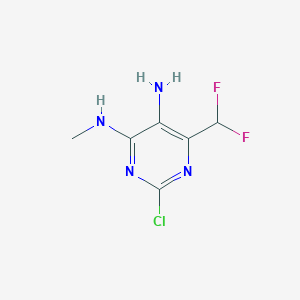
![1-(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11796304.png)



